VH032-Boc is derived from N-Boc-L-4-hydroxyproline and features a thiazole moiety, making it a member of a broader class of VHL ligands. Its classification falls under small molecule inhibitors, specifically designed to modulate protein interactions within the ubiquitin-proteasome pathway. The compound's systematic name is 4-(4-methylthiazol-5-yl)phenylmethanamine, with a molecular formula of C24H32N4O4S and a molecular weight of 472.6 g/mol .
The synthesis of VH032-Boc involves several key steps:
The molecular structure of VH032-Boc features several functional groups that contribute to its activity:
The three-dimensional structure has been elucidated through co-crystallization studies with VHL, revealing critical hydrogen bonding interactions that stabilize the ligand-protein complex .
VH032-Boc undergoes various chemical reactions:
The nature of these reactions depends on the specific reagents and conditions employed .
VH032-Boc functions primarily by recruiting the VHL protein, which plays a pivotal role in the ubiquitin-proteasome degradation pathway. Upon binding, VH032-Boc promotes the ubiquitination of target proteins like hypoxia-inducible factor 1-alpha (HIF-1α), leading to their degradation within proteasomes. This mechanism is crucial for regulating cellular responses to hypoxia and has implications in cancer biology .
These properties are essential for handling and application in laboratory settings .
VH032-Boc is primarily utilized in research related to targeted protein degradation via PROTAC technology. Its ability to selectively recruit VHL makes it a valuable tool for studying protein interactions and degradation pathways in various diseases, particularly cancer. Additionally, it serves as a template for developing new ligands with enhanced specificity and potency against different targets in therapeutic contexts .
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: